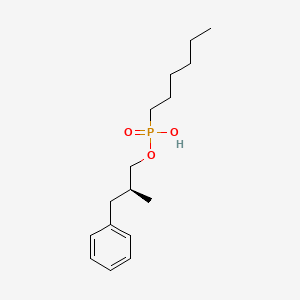

Hexylphosphonic acid (S)-2-methyl-3-phenylpropyl ester

Descripción

Es un miembro de los compuestos de tipo NaZn13, específicamente La(Fe,Al)13, que exhibe propiedades de expansión térmica anormales . Este compuesto es conocido por su pronunciada expansión térmica negativa o comportamiento de expansión térmica cero, lo que lo convierte en objeto de una extensa investigación.

Propiedades

Fórmula molecular |

C16H27O3P |

|---|---|

Peso molecular |

298.36 g/mol |

Nombre IUPAC |

hexyl-[(2S)-2-methyl-3-phenylpropoxy]phosphinic acid |

InChI |

InChI=1S/C16H27O3P/c1-3-4-5-9-12-20(17,18)19-14-15(2)13-16-10-7-6-8-11-16/h6-8,10-11,15H,3-5,9,12-14H2,1-2H3,(H,17,18)/t15-/m0/s1 |

Clave InChI |

MMTDYBZZRYOMFD-HNNXBMFYSA-N |

SMILES isomérico |

CCCCCCP(=O)(O)OC[C@@H](C)CC1=CC=CC=C1 |

SMILES canónico |

CCCCCCP(=O)(O)OCC(C)CC1=CC=CC=C1 |

Origen del producto |

United States |

Métodos De Preparación

Rutas de síntesis y condiciones de reacción

La síntesis de AAL-13 implica la combinación de lantano, hierro y aluminio en proporciones específicas. Los compuestos La(Fe,Al)13 de tipo NaZn13 cúbico se sintetizan mediante un método de reacción en estado sólido. Los materiales de partida, típicamente óxido de lantano, polvo de hierro y polvo de aluminio, se mezclan en proporciones estequiométricas y se someten a un tratamiento de alta temperatura en vacío o atmósfera inerte para evitar la oxidación .

Métodos de producción industrial

En un entorno industrial, la producción de AAL-13 se puede ampliar utilizando métodos de reacción en estado sólido similares. El proceso implica el uso de hornos a gran escala y un control preciso de la temperatura y la atmósfera para garantizar la pureza y la consistencia del producto final. La optimización de la proporción de hierro y aluminio es crucial para lograr las propiedades de expansión térmica deseadas .

Análisis De Reacciones Químicas

Tipos de reacciones

AAL-13 experimenta diversas reacciones químicas, que incluyen:

Reactivos y condiciones comunes

Oxidación: Oxígeno o aire a temperaturas elevadas.

Reducción: Gas hidrógeno u otros agentes reductores a altas temperaturas.

Sustitución: Sales metálicas u otros compuestos que contienen metal en un solvente adecuado.

Principales productos formados

Oxidación: Óxido de aluminio, óxido de lantano y óxido de hierro.

Reducción: Lantano, hierro y aluminio elementales.

Sustitución: Compuestos modificados de tipo NaZn13 con diferentes composiciones metálicas.

Aplicaciones Científicas De Investigación

AAL-13 tiene una amplia gama de aplicaciones en la investigación científica, que incluyen:

Mecanismo De Acción

El mecanismo de acción de AAL-13 está relacionado principalmente con sus propiedades de expansión térmica. El compuesto exhibe expansión térmica negativa debido al efecto magnetovolumétrico, donde el volumen del material cambia en respuesta a variaciones en el campo magnético . Este efecto está influenciado por la proporción de hierro y aluminio en el compuesto, que se puede optimizar para lograr el comportamiento térmico deseado .

Comparación Con Compuestos Similares

Compuestos similares

La(Fe,Co,Al)13: Similar a AAL-13 pero con sustitución de cobalto, que también exhibe expansión térmica negativa controlable.

La(Fe,Si)13: Otro compuesto similar con sustitución de silicio, conocido por sus propiedades magnéticas.

Singularidad de AAL-13

AAL-13 es único debido a su pronunciada expansión térmica negativa y la capacidad de optimizar sus propiedades térmicas ajustando la proporción de hierro y aluminio. Esto lo hace particularmente valioso para aplicaciones que requieren un control preciso de la expansión térmica .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.